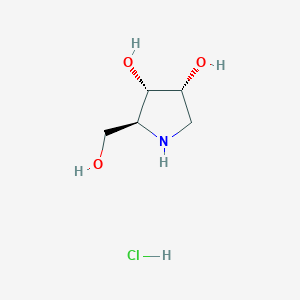

(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

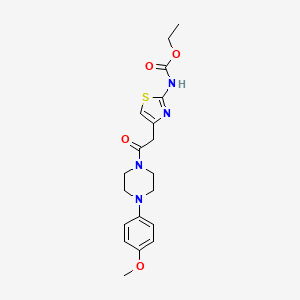

“(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, also known as “PMD”, is a significant compound in the biomedical field . Its complex molecular structure plays a crucial role in the development of pharmaceuticals aimed at combating various afflictions . Particularly in diabetes treatment, PMD’s potent glucosidase inhibition shows exceptional potential for regulating blood glucose levels . Moreover, it has shown promise as an anti-proliferative agent, making it a potential avenue for tackling certain cancer variants .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” are not fully detailed in the available resources. It is known that its molecular formula is C5H12ClNO3 and its molecular weight is 169.61.Applications De Recherche Scientifique

Anticancer Activity

The compound and its derivatives, such as those mentioned as pyrrolidine 3,4-diol derivatives, have been synthesized and evaluated for their anticancer activity. Particularly, certain derivatives demonstrated notable antiproliferative effects on pancreatic cancer cell lines (Steimer et al., 2014).

Glycosidase Inhibition

Some derivatives of this compound, specifically those related to 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, have been synthesized and shown to possess inhibitory activities towards various glycosidases. These activities are significant as they can influence biological processes and potentially lead to therapeutic applications (Popowycz et al., 2004).

Chemo-enzymatic Synthesis and Tuberculosis Treatment

The compound, also referred to as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), and its enantiomer LAB, have been synthesized using a chemo-enzymatic strategy. This process led to the creation of various derivatives with diverse inhibitory profiles against glycosidases and other biological targets. Interestingly, some derivatives showed activity in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Concia et al., 2013).

Synthesis of Antibiotics

Research has demonstrated the synthesis of both enantiomers of the antibiotic anisomycin starting from variants of this compound, indicating its utility as a precursor in synthesizing complex bioactive molecules, such as antibiotics (Kaden et al., 2005).

DNA and RNA Interactions

The compound and its derivatives have been used to create modified oligodeoxynucleotides (ODN) that form intercalating nucleic acids (INAs). These modified ODNs have been studied for their interactions with DNA and RNA, revealing their potential for influencing nucleic acid structures and functions (Filichev & Pedersen, 2003).

Orientations Futures

“(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” shows promise in the realm of diabetes treatment and as an anti-proliferative agent . This suggests that future research could focus on these areas, potentially leading to the development of new therapeutic strategies for diabetes and certain types of cancer.

Propriétés

IUPAC Name |

(2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-VEGRVEBRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](N1)CO)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2423267.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2423274.png)